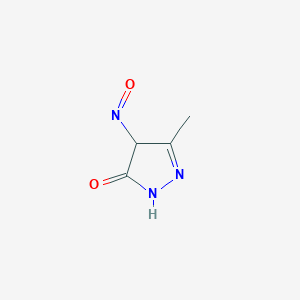
4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI): is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a nitroso group (-NO) at the 4-position, a methyl group (-CH₃) at the 3-position, and a keto group (=O) at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the nitroso group: The nitroso group can be introduced by reacting the pyrazole intermediate with nitrous acid (HNO₂) or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production methods for 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Synthesis of novel compounds:
Biology:
Enzyme inhibitors: The compound and its derivatives may act as inhibitors of specific enzymes, making them valuable in biochemical research.
Medicine:
Drug development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its reactive functional groups.
作用機序
The mechanism of action of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The methyl and keto groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
3-Methyl-1H-pyrazole-5(4H)-one: Lacks the nitroso group, resulting in different reactivity and applications.
4-Nitroso-1H-pyrazole-5(4H)-one:
3-Methyl-4-nitro-1H-pyrazole-5(4H)-one: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness: 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) is unique due to the presence of both a nitroso group and a methyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
生物活性
4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) is a member of the pyrazole family, characterized by its unique structural features, including a nitroso group at the 4-position and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development for various therapeutic applications.
Chemical Structure:
- Molecular Formula: C₅H₆N₄O₂
- Molecular Weight: 142.13 g/mol
Structural Features:
- Pyrazole ring system
- Nitroso group (-NO) at the 4-position
- Methyl group (-CH₃) at the 3-position
- Hydroxyl group (-OH) at the 5-position
The biological activity of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanism involves:
- Covalent Bond Formation: The nitroso group can form covalent bonds with nucleophilic sites on proteins, influencing enzymatic functions.
- Enzyme Inhibition: This compound may inhibit specific enzymes, making it valuable in biochemical research and potential therapeutic applications.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Activity:
- Anticancer Potential:
- Antimicrobial Effects:
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Study: Anticancer Activity
A study investigating the anticancer effects of various pyrazole derivatives found that compounds with a nitroso group exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Case Study: Enzyme Inhibition
In vitro assays demonstrated that 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) effectively inhibited specific enzymes involved in inflammatory pathways. This suggests its potential as a therapeutic agent for conditions like arthritis or other inflammatory diseases.
特性
IUPAC Name |
3-methyl-4-nitroso-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h3H,1H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCHYVWQMQVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














